Chrysanthemol

概要

説明

Chrysanthemum, also known as Chrysanthemum morifolium, is a flowering plant native primarily to subtropical and temperate areas of the Old World . It’s a perennial herb or subshrub with simple aromatic leaves that alternate along the stem . The plant is especially common in East Asia, where it’s often depicted in art . Many species of Chrysanthemum are popular ornamentals .

Synthesis Analysis

The synthesis of Chrysanthemol involves complex biological processes. For instance, a study on the chrysanthemum transcriptome with DNA methylation inhibitors treatment and silencing MET1 lines revealed that DNA methylation plays an important role in flowering regulation . Another study highlighted the use of genotyping-by-sequencing (GBS) for SNP calling and filtering, which promotes the analysis of chrysanthemum population genetics .

Molecular Structure Analysis

The molecular structure of Chrysanthemol is complex and involves various genetic components. A study found that Chrysanthemum morifolium and its wild relative Chrysanthemum indicum had different flavonoid constituents . Another study identified single nucleotide polymorphism (SNP) for SNP calling (279,189 markers) and SNP filtering (7758 markers) that will promote analysis of chrysanthemum population genetics .

Chemical Reactions Analysis

Chrysanthemum contains various chemical compounds that contribute to its fragrance and medicinal properties. A study found that the leaves of ‘Geumsu’ and ‘Ford’, as well as the ‘Pompadour’ flowers contained high levels of phenolic compounds and exhibited strong antioxidant abilities . Another study revealed that Chrysanthemum morifolium flower (CMF) and Chrysanthemum indicum flower (CIF) had different flavonoid constituents .

Physical And Chemical Properties Analysis

The physical and chemical properties of Chrysanthemum are diverse and depend on the specific species and cultivars. A study found that the leaves of ‘Geumsu’ and ‘Ford’, as well as the ‘Pompadour’ flowers contained high levels of phenolic compounds and exhibited strong antioxidant abilities . Another study revealed that Chrysanthemum morifolium and its wild relative Chrysanthemum indicum had different flavonoid constituents .

科学的研究の応用

Antioxidant Activity

Chrysanthemum flowers are rich in phenolic compounds and exhibit strong antioxidant properties . These antioxidant properties can counteract the oxidation process, which is significant in food, chemicals, and living systems .

Antimicrobial Properties

The phenolic compounds in Chrysanthemum flowers also exhibit strong antimicrobial activities . This makes Chrysanthemum a potential natural source for developing new antimicrobial agents.

Anti-inflammatory Properties

Chrysanthemum flowers have been found to possess anti-inflammatory properties . This suggests that they could be used in the treatment of conditions associated with inflammation.

Anticancer Properties

Research has indicated that Chrysanthemum flowers have anticancer properties . This suggests potential applications in cancer treatment and prevention.

Anti-allergic Properties

Chrysanthemum flowers have been found to have anti-allergic properties . This suggests potential applications in the treatment of allergic reactions.

Anti-obesity Properties

Chrysanthemum flowers have been found to have anti-obesity properties . This suggests potential applications in weight management and obesity treatment.

Immune Regulation

Chrysanthemum flowers have been found to have immune-regulating properties . This suggests potential applications in boosting the immune system and managing immune-related conditions.

Hepatoprotective and Nephroprotective Activities

Chrysanthemum flowers have been found to have hepatoprotective and nephroprotective activities . This suggests potential applications in the protection and treatment of liver and kidney diseases.

作用機序

Target of Action

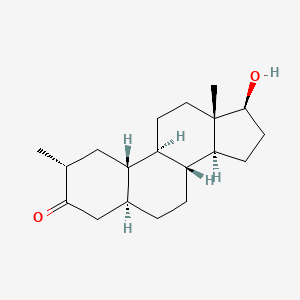

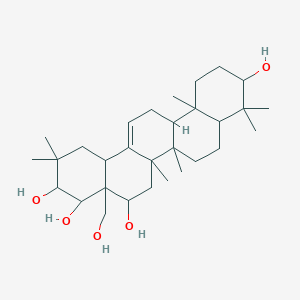

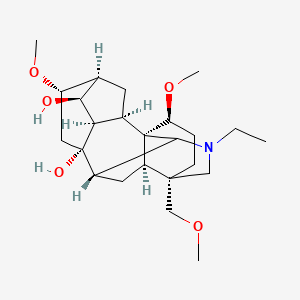

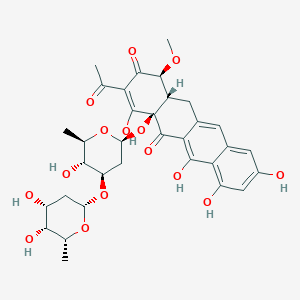

Chrysanthemol, also known as trans-Chrysanthemyl alcohol, is a trans-eudesmane type sesquiterpene that can be isolated from Chrysanthemum indicum . It has been found to exhibit anti-inflammatory activity .

Mode of Action

Chrysanthemol’s mode of action is primarily through its anti-inflammatory activity. It interacts with its targets, leading to changes in the inflammatory response. The exact molecular interactions between Chrysanthemol and its targets are still under investigation .

Biochemical Pathways

Chrysanthemol is involved in the biosynthesis of pyrethrins and irregular monoterpenes . These compounds are confined to plants of the tribe Anthemideae of the Asteraceae, and play an important role in defending the plants against herbivorous insects . The biological processes underlying the therapeutic effects of Chrysanthemum morifolium flower (CMF) and Chrysanthemum indicum flower (CIF) were predicted to be related to inflammatory response, fatty acid production, and other pathways based on network pharmacology analysis .

Pharmacokinetics (ADME Properties)

Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties

Result of Action

The molecular and cellular effects of Chrysanthemol’s action are primarily related to its anti-inflammatory activity. It has been found to decrease pro-inflammatory proteins and genes . Additionally, it has been shown to initiate apoptosis in cancer cells and modulate lipid metabolism to mitigate the development of obesity and diabetes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Chrysanthemol. For instance, the content of chlorogenic acid and dicaffeoylquinic acid isomers in Chrysanthemum varies significantly according to the effects of exchangeable magnesium, cation exchange capacity, annual temperature, and precipitation

Safety and Hazards

Chrysanthemol is generally considered safe, but it should be handled with care to avoid potential hazards. According to a safety data sheet, Chrysanthemol is toxic to aquatic life with long-lasting effects . It’s recommended to avoid release to the environment and to dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations .

将来の方向性

Future research on Chrysanthemol could focus on further exploring its medicinal properties and potential uses. A study suggested potential directions for future molecular biology and genomics studies that may aid in the breeding and therapeutic uses of this important medicinal plant complex . Another study highlighted the need for more research on the cold tolerance in chrysanthemum .

特性

IUPAC Name |

[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O/c1-7(2)5-8-9(6-11)10(8,3)4/h5,8-9,11H,6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPIENNKVJCMAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1C(C1(C)C)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10971555 | |

| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Chrysanthemol | |

CAS RN |

5617-92-5 | |

| Record name | Chrysanthemol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5617-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chrysanthemol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617925 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [2,2-Dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl]methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10971555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-3-(2-methylpropenyl)cyclopropanemethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.587 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。